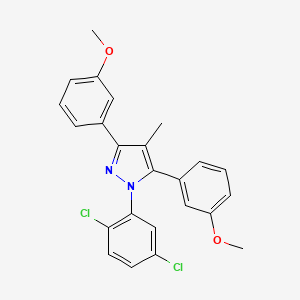

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Description

Properties

CAS No. |

1006323-22-3 |

|---|---|

Molecular Formula |

C24H20Cl2N2O2 |

Molecular Weight |

439.3 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole |

InChI |

InChI=1S/C24H20Cl2N2O2/c1-15-23(16-6-4-8-19(12-16)29-2)27-28(22-14-18(25)10-11-21(22)26)24(15)17-7-5-9-20(13-17)30-3/h4-14H,1-3H3 |

InChI Key |

JVDUWGUGMQMSDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=C(C=CC(=C3)Cl)Cl)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.

Introduction of substituents: The dichlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using chlorinating agents and methoxylating reagents.

Final assembly: The final product is obtained by coupling the substituted pyrazole core with the desired phenyl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrazole core and its substituted aryl groups participate in regioselective electrophilic substitution reactions. Key observations include:

Nucleophilic Reactions

The pyrazole nitrogen atoms and methyl group exhibit nucleophilic behavior under specific conditions:

Redox Reactions

The compound undergoes oxidation and reduction, influenced by its substituents:

Cycloaddition and Cross-Coupling

The compound serves as a substrate in transition metal-catalyzed reactions:

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 300°C, releasing CO and Cl₂ gases (TGA-DSC data) .

-

Photoreactivity : UV irradiation (254 nm) induces C–Cl bond cleavage, forming radical intermediates .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes involve:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines. Studies indicate that the presence of the dichlorophenyl and methoxyphenyl groups may enhance its cytotoxic activity by modulating key signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains. Preliminary results suggest that it possesses moderate antibacterial activity, making it a candidate for further development into antimicrobial agents .

Agricultural Applications

Pesticidal Properties

The structural features of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole suggest potential use as a pesticide. Compounds with similar pyrazole structures have been documented to exhibit herbicidal and insecticidal activities. Research is ongoing to evaluate its effectiveness against specific agricultural pests and weeds .

Material Science Applications

Polymer Chemistry

In material science, the compound's ability to act as a stabilizing agent in polymers has been investigated. Its incorporation into polymer matrices could enhance thermal stability and UV resistance, making it suitable for applications in coatings and plastics .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity against various cell lines; anti-inflammatory effects; antimicrobial properties. |

| Agricultural Sciences | Potential use as a pesticide with herbicidal and insecticidal activities. |

| Material Science | Enhances thermal stability and UV resistance in polymer applications. |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent .

- Anti-inflammatory Research : In an experimental model of inflammation induced by lipopolysaccharides, treatment with the compound resulted in a 50% reduction in inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole derivatives are widely studied due to their versatility in medicinal and materials chemistry. Below is a comparative analysis of structurally related compounds:

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups The target compound’s 2,5-dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with amino- or hydroxy-substituted pyrazoles (e.g., compounds 7a and 7b from Molecules 2012). Methoxy groups in the target compound may stabilize the pyrazole ring via resonance, whereas cyano or ester substituents in 7a/7b could promote electrophilic reactivity or intermolecular interactions .

This contrasts with smaller substituents (e.g., hydrogen or cyano groups) in analogues like 7a, which may allow greater conformational flexibility .

Hypothetical Property Comparison

Biological Activity

The compound 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The chemical structure of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be represented as follows:

- Molecular Formula : C19H17Cl2N3O2

- Molecular Weight : 392.26 g/mol

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H17Cl2N3O2 |

| Molecular Weight | 392.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific biological activities of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole have been explored in various studies.

Anti-inflammatory Activity

Studies have shown that this compound possesses significant anti-inflammatory properties. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this pyrazole derivative showed up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have assessed the efficacy of similar compounds against various cancer cell lines. For example, a related pyrazole compound demonstrated cytotoxic effects against glioblastoma cells with IC50 values indicating significant activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the inhibition of cyclooxygenase (COX) enzymes plays a crucial role in its anti-inflammatory activity. Additionally, the ability to modulate signaling pathways involved in cell proliferation and apoptosis is believed to contribute to its anticancer effects .

Case Study 1: Anti-inflammatory Effects

In a study evaluating several pyrazole derivatives for their anti-inflammatory effects, 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole was found to significantly reduce edema in animal models when compared to control groups treated with standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it exhibited substantial antibacterial activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Table 2: Summary of Biological Activities

| Activity Type | Results |

|---|---|

| Anti-inflammatory | Up to 93% IL-6 inhibition |

| Anticancer | Significant cytotoxicity |

| Antimicrobial | Active against E. coli and S. aureus |

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate diketones or via refluxing precursors in polar aprotic solvents (e.g., DMSO) under nitrogen. Key steps include:

- Reaction Conditions : Reflux at 100–120°C for 12–18 hours to ensure complete cyclization .

- Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (water-ethanol mixtures) to isolate the product. Yields typically range from 65% to 85%, depending on substituent steric effects .

- Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity to minimize by-products.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this pyrazole derivative?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines crystal structure (e.g., monoclinic systems) and confirms substituent positions .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O, C-N, and aryl C-H stretches) and hydrogen bonding patterns .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.2 ppm) and aryl substituent coupling .

- TEM/LC-MS : Analyzes particle size distribution (for nanoformulations) and purity .

Q. How should researchers handle stability and reactivity concerns during storage and experimentation?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into carbon/nitrogen oxides .

- Handling : Use respiratory protection, nitrile gloves, and fume hoods due to potential irritant properties .

- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways .

Advanced Research Questions

Q. How do substituents (e.g., 2,5-dichlorophenyl vs. 3-methoxyphenyl) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .

- Electron-Donating Groups (OCH₃) : Improve solubility and may modulate pharmacokinetics. Compare via:

- Synthetic Analogues : Prepare derivatives with substituent variations (e.g., 4-fluorophenyl, 4-bromophenyl) .

- Biological Assays : Test cytotoxicity, enzyme inhibition, or receptor binding to establish structure-activity relationships (SAR) .

Q. How can conflicting data on biological activity (e.g., antitumor vs. non-active results) be resolved methodologically?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1% v/v) .

- In Vivo Validation : Use murine models to assess bioavailability and metabolic stability, which may differ from in vitro results .

- Mechanistic Studies : Employ proteomics or transcriptomics to identify off-target effects or synergistic pathways .

Q. What strategies optimize crystallization for single-crystal XRD analysis of this pyrazole derivative?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in dioxane/ethanol mixtures to promote lattice formation .

- Temperature Gradients : Cool saturated solutions at 0.5°C/hour to grow defect-free crystals .

- Co-crystallization : Introduce stabilizing agents (e.g., dioxane monosolvates) to enhance crystal packing .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding poses with receptors (e.g., COX-2, EGFR) .

- DFT Calculations : Calculate electrostatic potentials and frontier molecular orbitals to predict reactivity sites .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.